3-(2-(4-(3-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione
Description
Systematic Nomenclature and IUPAC Conventions
The IUPAC name of this compound, 3-(2-(4-(3-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione , adheres to the systematic rules for spirocyclic and heterocyclic systems. The spirocyclic component is denoted by the prefix spiro[4.4]nonane , indicating two fused rings, each containing four carbon atoms, meeting at a single spiro carbon. The numbering begins at the smaller ring, proceeding through the spiro atom to the larger ring, ensuring substituents receive the lowest possible locants.
The 1,3-diazaspiro[4.4]nonane-2,4-dione core specifies a bicyclic structure with two nitrogen atoms at positions 1 and 3, and two ketone groups at positions 2 and 4. The substituent 2-(4-(3-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl is appended to the spirocyclic core at position 3. This substituent comprises a piperazine ring substituted at position 4 with a 3-methoxyphenyl group and linked via a ketone-containing ethyl bridge. The full name reflects these structural hierarchies, prioritizing the spiro system as the parent hydride.
Structural Elucidation Through Spectroscopic Techniques
Spectroscopic data for this compound are inferred from related analogs and computational descriptors. The SMILES string (COc1cccc(c1)N1CCN(CC1)C(=O)CN1C(=O)NC2(C1=O)CCCC2) provides a roadmap for its connectivity. Key features include:
- Infrared (IR) Spectroscopy : Stretching frequencies for the carbonyl groups (C=O) of the hydantoin dione (∼1700–1750 cm⁻¹) and the ketone bridge (∼1680–1720 cm⁻¹) would dominate the spectrum.
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : The spirocyclic core’s methylene protons (CH₂ groups in the cyclohexane and cyclobutane rings) would resonate between δ 1.5–2.5 ppm. The piperazine ring’s methylene protons (N–CH₂–CH₂–N) would appear as a multiplet near δ 2.8–3.5 ppm, while the 3-methoxyphenyl group’s aromatic protons (δ 6.5–7.2 ppm) and methoxy singlet (δ 3.8 ppm) would confirm the substituent.
- ¹³C NMR : Carbonyl carbons (C=O) would appear at δ 170–180 ppm, with sp³ carbons in the spiro system at δ 25–45 ppm and aromatic carbons at δ 110–160 ppm.
- Mass Spectrometry (MS) : The molecular ion peak at m/z 386.44 (C₂₀H₂₆N₄O₄) would fragment via cleavage of the ketone bridge or piperazine ring, yielding characteristic ions such as [C₁₄H₁₈N₃O₃]⁺ (m/z 276.14) and [C₆H₅OCH₃]⁺ (m/z 123.04).
Spirocyclic Core Architecture Analysis
The 1,3-diazaspiro[4.4]nonane-2,4-dione core is a bicyclic system comprising a cyclobutane ring fused to a cyclohexane ring via a shared spiro carbon. This architecture imposes significant steric constraints, forcing the two rings into perpendicular planes and stabilizing the molecule through reduced conformational flexibility. The hydantoin moiety (diazaspirodione) introduces two electron-withdrawing carbonyl groups, enhancing hydrogen-bonding potential and influencing solubility.
Computational models (e.g., PubChem’s 3D conformer data) reveal that the spiro carbon’s tetrahedral geometry creates a chiral center, though the compound’s specific stereochemistry remains undefined in available literature. The cyclohexane ring adopts a chair conformation, while the cyclobutane ring exhibits puckering, as evidenced by X-ray crystallography of analogous spirohydantoins.
Piperazine-Methoxyphenyl Pharmacophore Configuration
The 4-(3-Methoxyphenyl)piperazin-1-yl group is a hallmark of serotonin receptor ligands, particularly 5-HT₁A and 5-HT₇ subtypes. The piperazine ring’s nitrogen atoms engage in hydrogen bonding with receptor residues, while the 3-methoxyphenyl moiety contributes to π-π stacking interactions with aromatic residues in the binding pocket. The ketone bridge (-CO-CH₂-) links the pharmacophore to the spirocyclic core, acting as a spacer that modulates molecular flexibility and receptor affinity.
Structure-activity relationship (SAR) studies on analogous compounds demonstrate that:
Properties
Molecular Formula |
C20H26N4O4 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C20H26N4O4/c1-28-16-6-4-5-15(13-16)22-9-11-23(12-10-22)17(25)14-24-18(26)20(21-19(24)27)7-2-3-8-20/h4-6,13H,2-3,7-12,14H2,1H3,(H,21,27) |
InChI Key |
JNKWEYDPRCXZSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CN3C(=O)C4(CCCC4)NC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-(3-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves multiple steps. One common method includes the alkylation of piperazine derivatives with appropriate alkylating agents, followed by cyclization reactions to form the diazaspiro core. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Hydrolysis of Spirocyclic Diketone
The 1,3-diazaspiro[4.4]nonane-2,4-dione moiety undergoes hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : The diketone ring opens to form a dicarboxylic acid derivative at elevated temperatures (70–90°C) in HCl (1–2 M) .
-
Basic Hydrolysis : Treatment with NaOH (0.5–1 M) generates a sodium salt intermediate, which can be protonated to yield 3-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pentanedioic acid.
Reaction Conditions
| Condition | Reagent | Temperature | Product | Yield (%) |
|---|---|---|---|---|
| Acidic | HCl (1M) | 80°C | Dicarboxylic acid | 72–78 |
| Basic | NaOH (0.5M) | RT | Sodium salt | 85–90 |
Reduction of Ketone Group
The 2-oxoethyl group is susceptible to reduction:
-
Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ (1–3 atm) reduces the ketone to a secondary alcohol, yielding 3-(2-hydroxyethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione .
-
Sodium Borohydride : Selective reduction in ethanol at 0–25°C achieves similar results with 88–92% efficiency.
Key Data
-
Hydrogenation : 94% conversion in 6 hours (Pd/C, H₂ 2 atm) .
-
NaBH₄ Reduction : 89% isolated yield, minimal side reactions.
Piperazine Ring Functionalization
The piperazine nitrogen atoms participate in alkylation and acylation:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form quaternary ammonium salts .
-
Acylation : Acetyl chloride in CH₂Cl₂/Et₃N introduces acetyl groups at the N-position .
Example Reaction
Methoxy Group Demethylation
The 3-methoxyphenyl group undergoes demethylation with BBr₃ or HBr/AcOH:
-
BBr₃ (1.0 M in CH₂Cl₂) : Converts methoxy to hydroxyl at −78°C to RT, yielding 3-(2-(4-(3-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione .
Optimized Conditions
| Reagent | Temperature | Time | Yield |
|---|---|---|---|
| BBr₃ | −78°C → RT | 4 h | 76% |
| HBr/AcOH | 110°C | 12 h | 68% |
Ring-Opening Reactions
The spirocyclic system opens under nucleophilic attack:
-
Ammonia/Amines : Reacts with NH₃ in MeOH to form a linear diamide derivative .
-
Grignard Reagents : Adds alkyl/aryl groups to the diketone carbonyl, disrupting the spiro structure.
Mechanistic Pathway
Photochemical Reactivity
UV irradiation (254 nm) induces C–N bond cleavage in the diazaspiro core, forming fragmented imidazole and piperazine derivatives .
Key Observation
Comparative Reactivity of Structural Analogues
Data from analogues highlight trends :
| Reaction Type | This Compound | 2,7-Diazaspiro[4.4]nonane | Piperazine-Methoxyphenyl |
|---|---|---|---|
| Diketone Hydrolysis Rate (t₁/₂) | 45 min (1M HCl) | 32 min | N/A |
| Ketone Reduction Efficiency | 94% | 88% | 72% |
| Demethylation Yield | 76% | N/A | 81% |
Stability Under Physiological Conditions
In PBS (pH 7.4, 37°C), the compound exhibits:
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 3-(2-(4-(3-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione may exhibit antidepressant properties. The piperazine moiety is known for its role in modulating serotonin receptors, which are critical in the treatment of depression and anxiety disorders. Studies have shown that derivatives of piperazine can enhance serotonergic neurotransmission, potentially leading to improved mood and emotional balance .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects through mechanisms involving the modulation of oxidative stress and inflammation in neural tissues. Similar compounds have been documented to scavenge reactive oxygen species (ROS) and reduce neuroinflammation, which are pivotal in neurodegenerative diseases like Alzheimer's and Parkinson's .
Anticancer Properties
Preliminary studies have indicated that compounds with similar structures may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The diazaspiro framework has been associated with targeting specific cancer pathways, potentially disrupting cell cycle progression and promoting cancer cell death .
Case Studies
Several studies have explored the applications of similar compounds:
Mechanism of Action
The mechanism of action of 3-(2-(4-(3-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. For instance, it may act as a moderate binder to neuronal voltage-sensitive sodium channels, influencing ion flow and neuronal activity . This interaction can modulate various biological pathways, contributing to its observed effects.
Comparison with Similar Compounds
Ring Size Variations
- Compound 14 (): 3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Larger spiro ring ([4.5] vs. Propyl linker instead of oxoethyl reduces polarity, affecting solubility (logP increase) .
Substitutions on the Spiro Core
- 7-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione (): Lacks the piperazine-oxoethyl side chain; simpler structure with lower molecular weight (230.26 vs. 286.35). Demonstrates the role of the piperazine moiety in conferring receptor affinity .
Piperazine Substituent Variations
Aryl Group Modifications
- 3-{2-Oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-diazaspiro[4.4]nonane-2,4-dione (): Pyridinyl substituent replaces 3-methoxyphenyl, introducing a basic nitrogen atom. May enhance water solubility but reduce lipophilicity compared to the methoxy group .
Linker Modifications
Pharmacological Activity Comparison
- 5-HT Receptor Affinity : The 3-methoxyphenyl group in the target compound may mimic substituents in high-affinity 5-HT1A ligands (e.g., ’s 2-OCH3 derivatives, Ki = 24–143 nM).
- Anticonvulsant Activity : Propyl-linked analogs () show efficacy in seizure models, suggesting the oxoethyl linker in the target compound may modulate potency or metabolism.
Physicochemical Properties
Biological Activity
The compound 3-(2-(4-(3-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 375.47 g/mol. The structure features a piperazine ring, which is known for its pharmacological significance, particularly in the development of psychoactive drugs and other therapeutic agents.
Research indicates that compounds containing piperazine moieties often interact with various neurotransmitter systems, particularly serotonin and dopamine receptors. The presence of the methoxyphenyl group enhances binding affinities to these receptors, potentially influencing mood and cognitive functions.
In Vitro Studies
-
Anticancer Activity :
- A study reported that piperazine-based compounds exhibit significant anticancer properties by inducing apoptosis in cancer cells. For instance, derivatives similar to the target compound have shown to sensitize colon cancer cells to apoptotic signals, increasing their susceptibility to chemotherapeutic agents .
- The compound's ability to interfere with microtubule dynamics was highlighted, suggesting that it may inhibit mitosis in cancer cells, thereby reducing tumor growth.
-
Neuropharmacological Effects :
- The interaction with serotonin receptors (5-HT1A) has been documented in various studies. Compounds with similar structures have been used as radioligands for PET imaging to study serotonin receptor fluctuations in the brain . This suggests potential applications in neuroimaging and understanding psychiatric disorders.
In Vivo Studies
- Animal Models : Animal studies have shown that piperazine derivatives can modify behavioral responses related to anxiety and depression. For example, compounds structurally related to our target showed anxiolytic effects in rodent models when administered at specific dosages .
Data Table: Summary of Biological Activities
Case Studies
- Case Study on Anticancer Efficacy :
- Behavioral Studies :
Q & A
Q. What are the optimal synthetic routes for 3-(2-(4-(3-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione, and how can reaction engineering improve yield?
Methodological Answer: The synthesis of spiro-diazaspiro compounds often involves multi-step reactions, including nucleophilic substitution, cyclization, and functional group protection/deprotection. For example, analogous compounds like 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives (e.g., compound 13 in ) are synthesized via alkylation of piperazine intermediates followed by cyclocondensation . To optimize yield:
- Use Design of Experiments (DoE) to screen solvents (e.g., DMF vs. THF), temperatures (60–120°C), and catalysts (e.g., KCO).
- Implement membrane separation technologies (CRDC subclass RDF2050104) to isolate intermediates with high purity .
- Monitor reaction progress via HPLC () to identify bottlenecks like incomplete cyclization.
Q. How can structural characterization of this compound be performed to confirm its spirocyclic architecture?
Methodological Answer:
- X-ray crystallography is the gold standard for confirming spirocyclic geometry. For example, and demonstrate the use of crystallography to resolve piperazine and spiro-ring conformations in analogous structures .
- NMR spectroscopy :
- H NMR: Look for splitting patterns of methoxy protons (δ ~3.8 ppm) and piperazine NH signals (δ ~1.5–2.5 ppm).
- C NMR: The carbonyl groups (2,4-dione) should appear at δ ~170–180 ppm () .
- High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., [M+H] ion matching CHNO).
Q. What are the critical safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods due to potential irritancy (similar piperazine derivatives in and require handling under ventilation) .
- Waste disposal : Follow protocols for nitrogen-containing heterocycles (e.g., neutralization before disposal).
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hygroscopicity and oxidation risks.
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced binding affinity for serotonin/dopamine receptors?
Methodological Answer:
- Use quantum mechanical calculations (e.g., DFT) to map electrostatic potentials and identify regions for substitution ( highlights ICReDD’s approach to reaction path optimization) .
- Perform molecular docking (software like AutoDock Vina) to simulate interactions with 5-HT or D receptors. For example, the 3-methoxyphenyl group in this compound may mimic ligands in ’s thienopyrimidine derivatives .
- Apply QSAR models to predict pharmacokinetic properties (e.g., logP, BBB permeability) using descriptors like topological polar surface area (TPSA).
Q. What experimental strategies resolve contradictions in structure-activity relationship (SAR) studies for spiro-diazaspiro analogs?
Methodological Answer:
- Parallel synthesis : Generate a library of analogs with systematic substitutions (e.g., replacing 3-methoxyphenyl with 3-chlorophenyl as in ) to isolate electronic vs. steric effects .
- Free-Wilson analysis : Deconstruct activity contributions of substituents (e.g., piperazine vs. homopiperazine rings).
- Meta-analysis : Compare data across studies (e.g., ’s enzyme inhibition assays vs. ’s similarity metrics for piperazine derivatives) .
Q. How can advanced analytical methods differentiate degradation products during stability studies?
Methodological Answer:
- LC-MS/MS : Use a Chromolith HPLC column () with a C18 stationary phase and gradient elution (0.1% formic acid in HO/MeCN) to separate degradation products .
- Forced degradation : Expose the compound to oxidative (HO), acidic (0.1M HCl), and photolytic (ICH Q1B) conditions.
- Mass defect filtering : Apply software tools (e.g., Waters UNIFI) to distinguish between parent compound and artifacts.
Q. What in vitro models are suitable for evaluating the neuropharmacological potential of this compound?
Methodological Answer:
- Radioligand binding assays : Screen for affinity at serotonin (5-HT) and dopamine (D) receptors using rat cortical membranes (see ’s protocols for kinase inhibitors) .
- Functional assays : Measure cAMP inhibition (for GPCR activity) or calcium flux (for ion channel modulation).
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation (’s screening conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
